![molecular formula C8H7BrN4 B2500833 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile CAS No. 1855798-39-8](/img/structure/B2500833.png)
1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile and its derivatives have been explored for their potential in synthesizing new compounds with antimicrobial properties. For instance, derivatives of cyanopyridine, a compound structurally related to 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile, have shown significant antimicrobial activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013). Similarly, compounds synthesized from related pyrimidine derivatives have demonstrated antibacterial activity (Hamid & Shehta, 2018).
Anticancer Research
Derivatives of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile have been utilized in the synthesis of compounds with potential anticancer activities. For example, certain tetrazolopyrimidine-6-carbonitrile compounds have shown potent anticancer activities against various human cancer cell lines, including colon and lung cancer (Radwan et al., 2020). Another study synthesized heterocyclic compounds based on pyrazole derivatives, showing anticancer activity in vitro (Metwally et al., 2016).
Antioxidant Activity
Research has also been conducted on the antioxidant properties of compounds derived from pyrimidine analogs. A study involving tetrahydropyrimidine derivatives resulted in the synthesis of compounds with notable antioxidant activities (Salem et al., 2015).
Mechanism of Action
Target of Action
The compound contains a bromopyrimidine moiety, which is a common structural feature in many biologically active compounds. It’s likely that this compound interacts with biological targets in a similar manner, but without specific studies, it’s hard to identify the exact targets .
Mode of Action
The bromopyrimidine moiety can undergo nucleophilic substitution reactions with biological nucleophiles, potentially leading to covalent modification of target proteins . The azetidine ring could also interact with biological targets, but the exact mode of action would depend on the specific target .
Biochemical Pathways
Without specific studies, it’s hard to say which biochemical pathways this compound might affect. Bromopyrimidine derivatives have been found to exhibit diversified biological and pharmacological activity .
Pharmacokinetics
Bromopyrimidine derivatives are generally well absorbed and distributed in the body due to their lipophilic nature .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. Without specific studies, it’s hard to predict the exact molecular and cellular effects .
Action Environment
The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the reactivity of the bromopyrimidine moiety could be affected by the pH of the environment .
properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)azetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-7-2-11-8(12-3-7)13-4-6(1-10)5-13/h2-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXOKUMPQBYMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile |
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